N-{[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
N-{[1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a structurally complex molecule featuring a 5-methoxybenzothiazole core linked to an azetidine ring, which is further substituted with a cyclopropane-sulfonamide group. This compound combines multiple pharmacophoric elements: the benzothiazole moiety is associated with diverse biological activities (e.g., antimicrobial, anticancer), the azetidine ring offers conformational rigidity, and the cyclopropanesulfonamide group may enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-[[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-18(24(20,21)13-4-5-13)8-11-9-19(10-11)16-17-14-7-12(22-2)3-6-15(14)23-16/h3,6-7,11,13H,4-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNJEECHSLUJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=C(S2)C=CC(=C3)OC)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole-Containing Derivatives
The 5-methoxybenzothiazole core in the target compound is analogous to benzothiazole derivatives synthesized in , such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides. However, the latter employs an oxadiazole-sulfanyl linker instead of an azetidine ring, resulting in distinct electronic and steric profiles. The azetidine in the target compound likely improves rigidity and reduces rotational freedom compared to the flexible oxadiazole-sulfanyl chain in ’s derivatives .
Azetidine-Containing Compounds
Azetidine rings are less common in the provided evidence but are critical in the target compound. Compared to the hydrazide-linked benzimidazole derivatives in (N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides ), the azetidine provides a compact, saturated scaffold that may enhance solubility and reduce metabolic degradation. The methylcyclopropanesulfonamide substituent further differentiates the target compound from benzimidazole-based analogs, which lack sulfonamide groups .
Sulfonamide Derivatives
The cyclopropanesulfonamide group distinguishes the target compound from sulfonamides like N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (). In contrast, ’s compound utilizes azide groups for functionalization, which are reactive but less stable under physiological conditions .
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